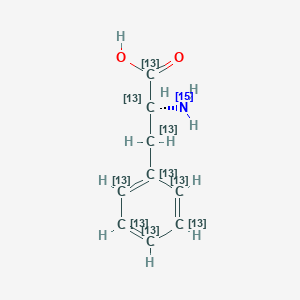

L-Phenylalanine-13C9,15N

説明

特性

CAS番号 |

878339-23-2 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

175.117 g/mol |

IUPAC名 |

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChIキー |

COLNVLDHVKWLRT-CMLFETTRSA-N |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

ピクトグラム |

Irritant |

配列 |

F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine-13C9,15N: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and detailed methodologies related to the use of L-Phenylalanine-13C9,15N. This isotopically labeled amino acid is a powerful tool in a range of research fields, including metabolic studies, quantitative proteomics, and structural biology.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. All nine carbon atoms are substituted with the Carbon-13 (¹³C) isotope, and the nitrogen atom is substituted with the Nitrogen-15 (¹⁵N) isotope. This labeling results in a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry and providing a unique signal in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-(¹⁵N)azanyl-3-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)(1,2,3-¹³C₃)propanoic acid | [3] |

| CAS Number | 878339-23-2 | [1][2] |

| Molecular Formula | ¹³C₉H₁₁¹⁵NO₂ | [4] |

| Molecular Weight | 175.12 g/mol | [1][2][5] |

| Exact Mass | 175.10620701 Da | [3] |

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1][6][7] |

| Melting Point | 270-275 °C (decomposes) | [1][5][6] |

| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [1][5] |

| Isotopic Purity (¹³C) | Typically ≥98 atom % | [1][5] |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [1][5] |

| Chemical Purity | Typically ≥95% (CP) | [1][2][5] |

| Chiral Purity | Typically ≥97% | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and PBS (pH 7.2) | [8] |

Key Applications

This compound is a versatile tool employed in a variety of advanced research applications:

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of phenylalanine through various biochemical pathways, providing quantitative insights into reaction rates within a biological system.[1]

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" labeled amino acids like this compound. This allows for the accurate quantification of protein abundance between different cell populations by mass spectrometry.[9][10]

-

Protein Structure and Dynamics Studies by NMR: The ¹³C and ¹⁵N labels are NMR-active, making this compound invaluable for multidimensional heteronuclear NMR experiments to determine the three-dimensional structure and study the dynamics of proteins.[11][]

-

Tracer Studies in Health and Disease: It is used as a tracer to study amino acid metabolism in various physiological and pathological conditions, including inherited metabolic disorders like phenylketonuria (PKU).[1][13][14]

-

Internal Standard: Due to its distinct mass, it serves as an excellent internal standard for the accurate quantification of unlabeled L-phenylalanine in biological samples using mass spectrometry (GC-MS or LC-MS).[13]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Proteins for Proteomics (SILAC)

This protocol describes the general steps for using this compound in a SILAC experiment for quantitative proteomics.

a. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing natural L-phenylalanine, while the other is grown in "heavy" medium where natural L-phenylalanine is replaced with this compound.[9][10]

-

Ensure cells undergo a sufficient number of doublings (typically at least five to six) to achieve complete incorporation (>97%) of the labeled amino acid.[9] This can be verified by a preliminary mass spectrometry analysis.

b. Experimental Treatment:

-

Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

c. Sample Preparation for Mass Spectrometry:

-

Harvest and lyse the "light" and "heavy" cell populations separately.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform protein digestion (e.g., using trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

Tracer Studies for Metabolic Flux Analysis (MFA)

This protocol provides a framework for using this compound as a tracer in metabolic flux analysis.

a. In Vivo Tracer Administration (Human/Animal Studies):

-

Subjects should be in a post-absorptive state (e.g., overnight fast).[1]

-

Administer this compound via a primed, continuous intravenous infusion to achieve isotopic steady state.[1]

-

Collect biological samples (e.g., blood, tissue biopsies) at regular intervals during the infusion.[1]

b. Cell Culture Labeling:

-

Culture cells in a defined medium.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate the cells with the labeled medium for a time course determined by the metabolic pathway of interest.[1]

-

Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites.[1]

c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

-

For protein-bound amino acids, hydrolyze the protein to release individual amino acids.[3]

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is esterification followed by trifluoroacetylation.[4]

-

Analyze the samples to determine the isotopic enrichment and mass isotopomer distributions of phenylalanine and its metabolites.

d. Flux Estimation:

-

Use the isotopic labeling data in conjunction with a stoichiometric model of the relevant metabolic pathways to calculate metabolic flux rates.[1][9]

Protein Expression and Purification for NMR Spectroscopy

This protocol outlines the steps for producing a ¹³C and ¹⁵N labeled protein for structural analysis by NMR.

a. Recombinant Protein Expression:

-

Transform an appropriate bacterial expression strain (e.g., E. coli BL21(DE3)) with a plasmid encoding the protein of interest.

-

Grow the cells in a minimal medium (e.g., M9) where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. To specifically label phenylalanine residues, supplement the ¹⁵N minimal media with this compound.[11]

-

Induce protein expression at the appropriate cell density.

-

Harvest the cells by centrifugation.

b. Protein Purification:

-

Lyse the cells to release the protein.

-

Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

c. NMR Sample Preparation and Analysis:

-

Concentrate the purified labeled protein to a suitable concentration (typically 0.1 - 1 mM) in an appropriate NMR buffer.[9]

-

Acquire a suite of multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCACB) to assign the protein's backbone and side-chain resonances and determine its three-dimensional structure.[9][]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows involving this compound.

Caption: Metabolic fate of this compound within a cell.

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Caption: Workflow for a tracer study in a phenylketonuria (PKU) model.

References

- 1. benchchem.com [benchchem.com]

- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]

- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 4. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Progress in experimental phenylketonuria: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purity of L-Phenylalanine-¹³C₉,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of L-Phenylalanine-¹³C₉,¹⁵N, an essential isotopically labeled amino acid for advanced research in proteomics, metabolomics, and drug development. This document details synthetic pathways, experimental protocols for purity assessment, and quantitative data to ensure the highest standards of quality and reliability in its application.

Introduction

L-Phenylalanine-¹³C₉,¹⁵N is a stable isotope-labeled analog of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy renders the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These characteristics make it an invaluable tool for a variety of research applications, including:

-

Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine in biological systems.

-

Quantitative Proteomics: Serving as an internal standard in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for accurate protein quantification.[]

-

Structural Biology: Aiding in the structure elucidation of proteins and peptides by NMR.

-

Pharmacokinetic Studies: Used as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies of phenylalanine-containing drugs.

The reliability of these applications is critically dependent on the chemical and isotopic purity of the labeled L-phenylalanine. This guide outlines the methodologies to synthesize and verify the purity of L-Phenylalanine-¹³C₉,¹⁵N.

Synthesis of L-Phenylalanine-¹³C₉,¹⁵N

The synthesis of L-Phenylalanine-¹³C₉,¹⁵N can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired yield, purity, and cost-effectiveness.

Chemical Synthesis: Modified Erlenmeyer-Plöchl Reaction

A common chemical synthesis approach is a modification of the Erlenmeyer-Plöchl synthesis, which involves the condensation of an N-acylglycine with an aldehyde.[2][3] To achieve the desired isotopic labeling, ¹³C-labeled benzaldehyde (B42025) and ¹⁵N-labeled N-acetylglycine would be required as starting materials.

Experimental Protocol:

-

Azlactone Formation: Uniformly ¹³C-labeled benzaldehyde (Benzaldehyde-¹³C₇) is condensed with N-acetylglycine-¹³C₂,¹⁵N in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated to form the azlactone intermediate.

-

Reduction and Ring Opening: The azlactone is subsequently reduced and the ring opened. A common method involves heating with red phosphorus and hydriodic acid.

-

Hydrolysis: The resulting N-acetyl-phenylalanine is hydrolyzed using an acid or base to remove the acetyl group, yielding racemic D,L-Phenylalanine-¹³C₉,¹⁵N.

-

Chiral Resolution: The racemic mixture is resolved into its enantiomers using techniques such as enzymatic resolution or chiral chromatography to isolate the desired L-enantiomer.

Enzymatic Synthesis: Transamination

Enzymatic synthesis offers high stereoselectivity, often directly producing the L-enantiomer and avoiding a separate chiral resolution step. A common enzymatic route is the transamination of a phenylpyruvate precursor.[4][5]

Experimental Protocol:

-

Precursor Synthesis: Phenylpyruvic acid uniformly labeled with ¹³C (Phenylpyruvate-¹³C₉) is required as the starting material.

-

Transamination Reaction: The ¹³C-labeled phenylpyruvate is incubated with a ¹⁵N-labeled amine donor, such as L-glutamate-¹⁵N, in the presence of a specific transaminase enzyme (e.g., from E. coli).

-

Product Isolation: The reaction mixture is purified to isolate the L-Phenylalanine-¹³C₉,¹⁵N from the enzyme, remaining substrates, and byproducts. This is typically achieved through ion-exchange chromatography.

Purity Analysis

Ensuring the high purity of L-Phenylalanine-¹³C₉,¹⁵N is paramount for its use in sensitive research applications. The purity assessment involves determining the chemical purity, isotopic enrichment, and chiral purity.

Data Presentation

The following tables summarize typical purity specifications for commercially available L-Phenylalanine-¹³C₉,¹⁵N.

Table 1: Isotopic and Chemical Purity

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment (¹³C) | ≥ 98 atom % | Mass Spectrometry |

| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % | Mass Spectrometry |

| Chemical Purity | ≥ 95% (CP) | NMR, HPLC |

Table 2: Chiral Purity

| Parameter | Specification | Analytical Method |

| Chiral Purity (L-enantiomer) | ≥ 97% | Chiral HPLC |

Experimental Protocols for Purity Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[6][7][8]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a known amount of the L-Phenylalanine-¹³C₉,¹⁵N sample and a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.

-

Use a 90° pulse angle.

-

-

Data Analysis:

-

Integrate a well-resolved signal from L-Phenylalanine-¹³C₉,¹⁵N and a signal from the internal standard.

-

Calculate the purity of the L-Phenylalanine-¹³C₉,¹⁵N using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the isotopic enrichment of the labeled compound.[9][10][11]

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Sample Preparation:

-

Prepare a dilute solution of L-Phenylalanine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte using a suitable column (e.g., a C18 or HILIC column).

-

Analyze the eluent by mass spectrometry in full scan mode to observe the mass distribution of the molecular ion.

-

-

Data Analysis:

-

Determine the relative intensities of the monoisotopic peak of L-Phenylalanine-¹³C₉,¹⁵N (m/z = 176.12) and the corresponding unlabeled L-Phenylalanine (m/z = 166.08).

-

Calculate the isotopic enrichment as the percentage of the labeled species relative to the total amount of the compound.

-

Chiral HPLC is employed to separate the L- and D-enantiomers of phenylalanine and determine the enantiomeric excess of the L-form.[12][13][14]

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector and a chiral column.

-

Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T) is often effective for the separation of underivatized amino acid enantiomers.[12]

-

Mobile Phase: A common mobile phase is a mixture of methanol (B129727), water, acetic acid, and triethylamine. An example mobile phase composition is 100% methanol with 0.1% acetic acid and 0.1% triethylamine.[12]

-

Sample Preparation:

-

Dissolve the L-Phenylalanine-¹³C₉,¹⁵N sample in the mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the mobile phase at a constant flow rate.

-

Detect the enantiomers by UV absorbance (e.g., at 210 nm).

-

-

Data Analysis:

-

Integrate the peak areas for the L- and D-enantiomers.

-

Calculate the chiral purity (enantiomeric excess, %ee) as: %ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

-

Conclusion

The synthesis and rigorous purity analysis of L-Phenylalanine-¹³C₉,¹⁵N are critical for its successful application in research. This guide has outlined both chemical and enzymatic synthetic approaches and provided detailed experimental protocols for the comprehensive assessment of its chemical, isotopic, and chiral purity. By adhering to these methodologies, researchers can ensure the quality and reliability of their isotopically labeled internal standards, leading to more accurate and reproducible scientific findings.

References

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 4. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sciex.com [sciex.com]

- 12. benchchem.com [benchchem.com]

- 13. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to L-Phenylalanine-13C9,15N: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those uniformly enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are indispensable tools in modern biomedical research. L-Phenylalanine-¹³C₉,¹⁵N, in which all nine carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N, offers a powerful probe for tracing the metabolic fate of phenylalanine and quantifying proteins in complex biological systems. Its use in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise and quantitative analysis of biological processes.

This guide provides an in-depth overview of the core applications, experimental protocols, and fundamental principles related to the use of L-Phenylalanine-¹³C₉,¹⁵N.

Physicochemical Properties and Identification

L-Phenylalanine-¹³C₉,¹⁵N is a non-radioactive, stable isotopologue of the essential amino acid L-phenylalanine. Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 878339-23-2 | [1][2][3] |

| Molecular Formula | ¹³C₉H₁₁¹⁵NO₂ | [4] |

| Molecular Weight | 175.12 g/mol | [1][2] |

| Synonyms | (S)-2-Amino-3-phenylpropionic acid-¹³C₉,¹⁵N, Phenylalanine-UL-¹³C,¹⁵N | [1][3] |

| Isotopic Purity | Typically ≥98 atom % ¹³C and ≥98 atom % ¹⁵N | |

| Chemical Purity | Generally ≥95% | [1] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | Room temperature, protected from light and moisture | [1][6] |

Core Applications and Experimental Protocols

The unique properties of L-Phenylalanine-¹³C₉,¹⁵N make it a versatile tool for a range of applications, primarily in quantitative proteomics, metabolic flux analysis, and structural biology.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[7] The core principle involves growing cells in media where a standard ("light") essential amino acid is replaced by its heavy stable isotope-labeled counterpart.[7]

Experimental Protocol: Two-Plex SILAC Experiment

This protocol outlines a general workflow for comparing two cell populations (e.g., control vs. treated).

-

Media Preparation:

-

Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard L-lysine and L-arginine.

-

Create two types of media:

-

"Light" Medium: Supplement the base medium with standard L-lysine and L-arginine.

-

"Heavy" Medium: Supplement the base medium with stable isotope-labeled amino acids. While ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine are most common, L-Phenylalanine-¹³C₉,¹⁵N can be used for specific applications or in conjunction with other labeled amino acids.

-

-

-

Cell Culture and Labeling:

-

Culture one cell population in the "light" medium (control) and the second population in the "heavy" medium.

-

Ensure the cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids into the proteome.[7] This can be verified by a preliminary mass spectrometry analysis.

-

-

Experimental Treatment:

-

Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while maintaining the other as a control.[7]

-

-

Sample Harvesting and Processing:

-

Harvest both cell populations and count the cells from each pool.

-

Combine an equal number of cells from the "light" and "heavy" populations.[8]

-

Lyse the combined cell mixture and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Peptides from the "heavy" labeled cells will have a specific mass shift compared to their "light" counterparts.

-

The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9] By feeding cells a ¹³C-labeled substrate (like L-Phenylalanine-¹³C₉,¹⁵N), researchers can trace the path of the labeled atoms through the metabolic network. The resulting labeling patterns in downstream metabolites, particularly protein-bound amino acids, provide crucial information for calculating intracellular fluxes.[10][11]

Experimental Protocol: ¹³C-¹⁵N Metabolic Flux Analysis

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be measured.

-

Select appropriate ¹³C and ¹⁵N labeled substrates. For instance, using ¹³C-labeled glucose as the carbon source and L-Phenylalanine-¹³C₉,¹⁵N to trace amino acid metabolism.

-

Cultivate cells in a chemostat under steady-state conditions to ensure constant metabolic rates.[10]

-

-

Isotopic Labeling:

-

Switch the steady-state culture to a medium containing the ¹³C and ¹⁵N labeled substrates.[10]

-

Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation.

-

-

Sample Collection and Preparation:

-

Isotopic Labeling Measurement:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[11] This provides the raw data on the ¹³C and ¹⁵N labeling patterns.

-

-

Flux Estimation:

-

Construct a stoichiometric model of the relevant metabolic pathways.

-

Use specialized software to fit the measured mass isotopomer distributions to the model, thereby estimating the intracellular metabolic fluxes.[10]

-

Protein Structure and Dynamics by NMR Spectroscopy

Uniformly labeling proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR.[8] It allows for the use of powerful triple-resonance experiments to determine the three-dimensional structure and study the dynamics of proteins.

Experimental Protocol: Expression of ¹³C, ¹⁵N-Labeled Protein in E. coli

-

Media Preparation:

-

Prepare M9 minimal medium, which contains a defined set of salts.

-

Supplement the medium with ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C₆-glucose). If specific amino acid labeling is desired, the medium can be supplemented with L-Phenylalanine-¹³C₉,¹⁵N.

-

-

Cell Growth and Protein Expression:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

-

Grow a small pre-culture overnight in a rich medium (e.g., LB).

-

Use the pre-culture to inoculate the M9 minimal medium containing the ¹³C and ¹⁵N sources.

-

Grow the cells to an optimal density (e.g., OD₆₀₀ of 0.6-0.8) and then induce protein expression with IPTG.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[8]

-

-

NMR Sample Preparation and Analysis:

-

Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).

-

Exchange the protein into an appropriate NMR buffer.

-

Acquire a suite of NMR experiments (e.g., ¹H-¹⁵N HSQC, triple-resonance experiments) to assign the chemical shifts and determine the protein's structure and dynamics.[]

-

Phenylalanine in Metabolic Pathways

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and catecholamines.[2] In nitrogen metabolism, the amino group of phenylalanine can be transferred to other molecules through transamination reactions, with glutamate (B1630785) often acting as a central hub for nitrogen donation to other amino acids.[10] Tracing the ¹⁵N from L-Phenylalanine-¹³C₉,¹⁵N can help elucidate these nitrogen flux pathways.

References

- 1. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]

- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1MG [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Phenylalanine-13C9,15N | C9H11NO2 | CID 16217565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-PHENYLALANINE-13C9, 15N One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Model validation and selection in metabolic flux analysis and flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

molecular weight of L-Phenylalanine-13C9,15N

An In-depth Technical Guide to the Molecular Weight of L-Phenylalanine-¹³C₉,¹⁵N

For researchers, scientists, and drug development professionals, precise determination of molecular weight for isotopically labeled compounds is critical for a range of applications, from metabolic studies to quantitative proteomics. This guide provides a detailed breakdown of the molecular weight of L-Phenylalanine-¹³C₉,¹⁵N.

Molecular Composition

L-Phenylalanine-¹³C₉,¹⁵N is an isotopically labeled form of the amino acid L-phenylalanine. In this molecule, all nine carbon atoms are the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is the heavy isotope Nitrogen-15 (¹⁵N). The molecular formula is ¹³C₉H₁₁¹⁵NO₂. The standard chemical formula is C₉H₁₁NO₂[1]. The linear formula can be represented as ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H[2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of all the constituent atoms in the molecule. For isotopically labeled compounds, the specific isotopic masses of the enriched elements must be used.

The calculation is based on the following isotopic masses:

-

Carbon-13 (¹³C): 13.003354835 Da[3]

-

Nitrogen-15 (¹⁵N): 15.0001088983 u[4]

-

Hydrogen (¹H): 1.0078250322 u (mass of the most common isotope, protium)[5]

-

Oxygen (¹⁶O): 15.99491461957 u (mass of the most common isotope)[6]

The table below summarizes the contribution of each element to the total molecular weight.

| Element | Isotope | Number of Atoms | Isotopic Mass (Da/u) | Total Mass Contribution (Da/u) |

| Carbon | ¹³C | 9 | 13.003354835[3] | 117.030193515 |

| Hydrogen | ¹H | 11 | 1.0078250322[5] | 11.0860753542 |

| Nitrogen | ¹⁵N | 1 | 15.0001088983[4] | 15.0001088983 |

| Oxygen | ¹⁶O | 2 | 15.99491461957[6] | 31.98982923914 |

| Total | 175.10620700684 |

The calculated monoisotopic molecular weight of L-Phenylalanine-¹³C₉,¹⁵N is 175.106 Da . Commercially available L-Phenylalanine-¹³C₉,¹⁵N is often listed with a molecular weight of 175.12 [2]. This minor difference may arise from the use of average atomic weights or rounding in the supplier's documentation. For high-resolution mass spectrometry applications, the calculated monoisotopic mass is the more relevant value.

Experimental Protocols

The determination of the molecular weight of a specific chemical compound like L-Phenylalanine-¹³C₉,¹⁵N is a theoretical calculation based on established atomic masses. Therefore, no experimental protocols are required for this determination. Experimental verification of this molecular weight would typically be performed using mass spectrometry.

Visualization

The calculation of a molecular weight is a direct summation and does not involve signaling pathways, experimental workflows, or logical relationships that would necessitate a diagrammatic representation.

References

- 1. L-Phenylalanine-13C9,15N | C9H11NO2 | CID 16217565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-フェニルアラニン-13C9,15N - フェニルアラニン-UL-13C,15N [sigmaaldrich.com]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 5. quora.com [quora.com]

- 6. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Versatile Applications of Stable Isotope-Labeled Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled phenylalanine has become an indispensable tool in modern biological and biomedical research. By incorporating non-radioactive heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the phenylalanine molecule, researchers can trace its metabolic fate, quantify protein dynamics, and elucidate disease mechanisms with high precision and safety.[1][2] This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled phenylalanine, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications in Research and Drug Development

The utility of stable isotope-labeled phenylalanine spans a wide range of scientific disciplines, from fundamental metabolic research to clinical diagnostics and drug development.

1.1. Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers is a powerful technique to unravel the rates of metabolic reactions within a biological system.[3] L-phenylalanine, an essential amino acid, is a precursor for protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines.[3] By introducing labeled phenylalanine, researchers can track the flow of atoms through these interconnected pathways, providing a dynamic view of cellular metabolism.[4][5][6] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases such as cancer and in response to therapeutic interventions.[7]

1.2. Protein Turnover and Proteome Dynamics

Understanding the balance between protein synthesis and degradation is crucial for comprehending cellular health and disease. Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled essential amino acids like phenylalanine.[7][8][9][10] This allows for the accurate quantification of changes in protein abundance and turnover rates between different experimental conditions.[3] For instance, deuterated phenylalanine ([²H₅]phenylalanine) has been successfully used to measure whole-body and muscle protein turnover, providing insights into physiological and pathological states.[8]

1.3. Clinical Diagnostics and Disease Biomarkers

Stable isotope-labeled phenylalanine plays a critical role in the diagnosis and management of metabolic disorders. The most prominent example is its use in in-vivo assays for Phenylketonuria (PKU), an inherited disorder characterized by the inability to properly metabolize phenylalanine.[11][12] By administering deuterated phenylalanine and measuring its conversion to labeled tyrosine, clinicians can assess the activity of the deficient enzyme, phenylalanine hydroxylase.[12]

Furthermore, elevated levels of phenylalanine have been identified as a potential biomarker for disease severity in conditions like COVID-19 and as a prognostic marker in heart failure.[13][14] Stable isotope dilution methods coupled with mass spectrometry offer a highly accurate and rapid means of quantifying phenylalanine concentrations from biological samples, such as dried blood spots.[15]

Quantitative Data from Stable Isotope Labeling Studies

The following tables summarize key quantitative data from studies utilizing stable isotope-labeled phenylalanine, providing a reference for expected metabolic flux and protein turnover rates.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Data Source |

| Phenylalanine to Tyrosine | 7.5 | [3] |

| Phenylalanine Incorporation into Protein | 30 | [3] |

| Phenylalanine Release from Protein Breakdown | 35 | [3] |

This data represents expected metabolic flux distributions in healthy human subjects in a post-absorptive state.

Table 2: Whole Body Protein Turnover Measured by [²H₅]Phenylalanine

| Parameter | Mean Rate (g·kg⁻¹·24h⁻¹) | Data Source |

| Protein Synthesis | 2.65 ± 0.16 | [8] |

| Protein Catabolism | 3.58 ± 0.26 | [8] |

These values were obtained from a study in six normal adults using a primed constant infusion of [²H₅]phenylalanine.

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving stable isotope-labeled phenylalanine.

3.1. Protocol for In Vivo Phenylalanine Hydroxylase Activity Assay

This protocol is adapted from studies assessing phenylalanine hydroxylase activity in children for the diagnosis of Phenylketonuria (PKU).[12]

Objective: To measure the in vivo conversion of labeled phenylalanine to labeled tyrosine as an indicator of phenylalanine hydroxylase activity.

Materials:

-

[ring-²H₅]phenylalanine

-

Equipment for blood sample collection

-

Centrifuge for plasma separation

-

Gas chromatography-mass spectrometer (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) to reach a post-absorptive state.[3]

-

Tracer Administration: Administer an oral dose of [ring-²H₅]phenylalanine. Dosages may vary depending on the study population (e.g., 10-75 mg/kg for children).[12]

-

Sample Collection: Collect venous blood samples at regular intervals (e.g., hourly) for 4-6 hours post-administration.[3][16]

-

Sample Processing: Separate plasma by centrifugation at 4°C.[3]

-

LC-MS/MS Analysis: Analyze plasma samples to determine the isotopic enrichment of [²H₅]phenylalanine and its metabolite, [²H₄]tyrosine.[3][17]

-

Data Analysis: Calculate the ratio of [²H₅]phenylalanine to [²H₄]tyrosine in the plasma. A high ratio or absence of [²H₄]tyrosine indicates impaired phenylalanine hydroxylase activity, characteristic of PKU.[12]

3.2. Protocol for Metabolic Flux Analysis using L-Phenylalanine-d1

This protocol outlines the use of deuterated phenylalanine to quantify its metabolic fates.[3]

Objective: To trace the metabolic flux of phenylalanine into its major downstream pathways.

Materials:

-

L-Phenylalanine-d1

-

Infusion pump

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

LC-MS/MS system

Procedure:

-

Subject Preparation: Subjects fast overnight (10-12 hours).[3] A baseline blood sample is collected.[3]

-

Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-d1 is administered to achieve a rapid isotopic steady state, maintained for 4-6 hours.[3]

-

Sample Collection: Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion.[3][16]

-

Sample Processing: Immediately place blood samples on ice and separate plasma via centrifugation at 4°C.[3]

-

LC-MS/MS Analysis: Quantify the isotopic enrichment of L-Phenylalanine-d1 and its metabolites (e.g., Tyrosine-d0, Phenylpyruvic acid-d1) in the plasma.[3][17]

-

Flux Calculation: Use the isotopic enrichment data and established metabolic models to calculate the rates of different reactions, such as the conversion of phenylalanine to tyrosine and its incorporation into protein.[17]

3.3. Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a general workflow for quantitative proteomics using SILAC with labeled phenylalanine.[7]

Objective: To quantify differences in protein abundance between two cell populations.

Materials:

-

Cell culture medium deficient in phenylalanine

-

"Light" L-phenylalanine

-

"Heavy" stable isotope-labeled L-phenylalanine (e.g., ¹³C₉,¹⁵N₁-Phenylalanine)

-

Cell culture supplies

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population receives "light" phenylalanine, while the other receives "heavy" labeled phenylalanine.[18] Passage the cells for at least five divisions to ensure complete incorporation of the labeled amino acid.[18]

-

Experimental Treatment: Treat the "heavy" labeled cells with the experimental compound and the "light" labeled cells with a vehicle control.[7]

-

Cell Lysis and Protein Quantification: Harvest both cell populations, lyse the cells, and quantify the protein concentration in each lysate.[7]

-

Sample Pooling and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates.[7] Digest the combined protein sample with an enzyme like trypsin.[7]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[7]

-

Data Analysis: Process the raw data using appropriate software to identify peptides and calculate the heavy/light (H/L) ratios for protein quantification.[7]

Visualizing Phenylalanine Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.

References

- 1. metsol.com [metsol.com]

- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 3. benchchem.com [benchchem.com]

- 4. Phenylalanine hydroxylase: A biomarker of disease susceptibility in Parkinson's disease and Amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope labeling in proteomics and metabolomics [biosyn.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mun.ca [mun.ca]

- 10. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 12. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylalanine and COVID-19: Tracking disease severity markers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 17. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine-¹³C₉,¹⁵N: A Technical Guide to Tracking Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Phenylalanine-¹³C₉,¹⁵N in tracking protein synthesis, a cornerstone technique in modern proteomics and drug development. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Phenylalanine-¹³C₉,¹⁵N offers a powerful method for the quantitative analysis of protein dynamics, enabling researchers to elucidate complex biological processes and identify novel therapeutic targets.

Introduction to SILAC and L-Phenylalanine-¹³C₉,¹⁵N

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate quantification of proteins between different cell populations.[1][2][3] The principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1][3] Cells are grown in specialized media where a standard "light" amino acid is replaced by its heavy isotopic counterpart.

L-Phenylalanine-¹³C₉,¹⁵N is an isotopically labeled form of the essential amino acid L-Phenylalanine, where nine carbon atoms are replaced with ¹³C and one nitrogen atom is replaced with ¹⁵N.[4] This results in a significant and predictable mass shift in proteins that incorporate this heavy amino acid, which can be readily detected and quantified by mass spectrometry (MS).[5] Because the chemical properties of the labeled and unlabeled amino acids are nearly identical, cells incorporate them into proteins without physiological perturbation, ensuring high accuracy and reproducibility.[1]

Key Advantages of L-Phenylalanine-¹³C₉,¹⁵N in SILAC:

-

Essential Amino Acid: As an essential amino acid, L-Phenylalanine is not synthesized by mammalian cells and must be acquired from the culture medium, ensuring complete and efficient labeling of the proteome.[4]

-

High Mass Shift: The +10 Da mass shift provided by L-Phenylalanine-¹³C₉,¹⁵N allows for clear separation of light and heavy peptide signals in the mass spectrometer, facilitating accurate quantification.[5]

-

Broad Applicability: This technique is suitable for a wide range of cell lines and can be applied to study various biological processes, including protein turnover, post-translational modifications, and signal transduction.

Experimental Protocols

A successful SILAC experiment requires careful planning and execution. The following sections provide a detailed methodology for a typical dynamic SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N to measure protein synthesis and turnover rates.

Cell Culture and Labeling

-

Cell Line Selection and Adaptation:

-

Select a cell line of interest that is auxotrophic for phenylalanine.

-

Initially, culture the cells in standard "light" DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) and standard L-Phenylalanine. The use of dialyzed serum is crucial to minimize the concentration of unlabeled amino acids.

-

For the "heavy" population, replace the standard L-Phenylalanine in the medium with L-Phenylalanine-¹³C₉,¹⁵N at the same concentration.

-

Culture the cells for at least five to six cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid in the heavy population.[5] Incorporation efficiency should be checked by mass spectrometry and should exceed 95%.

-

-

Dynamic SILAC Pulse-Chase:

-

To measure protein turnover, a pulse-chase experiment is performed.

-

Pulse: Grow a population of cells to near-complete labeling with "heavy" L-Phenylalanine-¹³C₉,¹⁵N.

-

Chase: At time zero (t=0), replace the "heavy" medium with "light" medium containing unlabeled L-Phenylalanine.

-

Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) during the chase period.

-

For each time point, also harvest a corresponding plate of cells grown continuously in "light" medium to serve as an internal control.

-

Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Extraction:

-

At each time point, wash the harvested cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

-

Protein Digestion:

-

Combine equal amounts of protein from the "heavy-to-light" chase sample and the "light" control sample for each time point.

-

Proteins can be digested either "in-solution" or "in-gel".

-

In-solution digestion:

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

-

Digest the proteins with a sequence-specific protease, typically trypsin, overnight at 37°C.

-

-

In-gel digestion:

-

Separate the protein mixture by 1D SDS-PAGE.

-

Stain the gel with a Coomassie-based stain.

-

Excise gel bands, destain, and perform in-gel digestion with trypsin.

-

-

-

Peptide Cleanup:

-

Following digestion, desalt and concentrate the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips.

-

Elute the peptides and dry them under vacuum.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Separate the peptides using a reversed-phase nano-LC system. A typical gradient would be a 60-120 minute linear gradient from 5% to 40% acetonitrile (B52724) in 0.1% formic acid.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Analyze the eluted peptides using a high-resolution Orbitrap-based mass spectrometer.

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

-

Key parameters to set include:

-

Full MS scan range: m/z 350-1500

-

Resolution: 60,000-120,000 for MS1, 15,000-30,000 for MS2

-

Collision energy: Normalized collision energy (NCE) of 27-30% for HCD fragmentation.

-

-

Data Presentation

Quantitative data from SILAC experiments provide valuable insights into protein dynamics. The following tables summarize key quantitative parameters.

Table 1: Protein Turnover Rates in Human Fibroblasts

This table presents the half-lives of several proteins in human fibroblasts isolated from diabetic patients, as determined by a dynamic SILAC experiment. The half-life (T₁/₂) is calculated from the turnover rate constant (k) as T₁/₂ = ln(2)/k.

| Protein | Gene | Average Half-life (hours) |

| Collagen alpha-1(I) chain | COL1A1 | 150.5 |

| Vimentin | VIM | 85.2 |

| Filamin-A | FLNA | 70.1 |

| Tubulin beta chain | TUBB | 45.8 |

| Actin, cytoplasmic 1 | ACTB | 65.3 |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 72.9 |

| Pyruvate kinase PKM | PKM | 58.7 |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 35.4 |

Data adapted from a study on protein turnover in a cellular model of diabetic nephropathy.[6]

Table 2: Precision of L-[ring-¹³C₆]Phenylalanine Incorporation Measurement by Different Mass Spectrometry Techniques

This table compares the intra- and inter-assay precision (coefficient of variation, CV) of different mass spectrometry methods for measuring the incorporation of labeled phenylalanine into muscle proteins. Lower CV values indicate higher precision.

| Mass Spectrometry Technique | Intra-assay CV (%) | Inter-assay CV (%) |

| GC/C/IRMS | 13.0 | 9.2 |

| LC/MS/MS | 1.7 | 3.2 |

| GC/MS/MS | 6.3 | 10.2 |

| GC/MS | 13.5 | 25.0 |

Data adapted from a comparative study on mass spectrometry techniques. LC/MS/MS demonstrates the highest precision for this application.

Mandatory Visualizations

Signaling Pathway: mTOR and Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis. Amino acids, including phenylalanine, are key upstream signals that activate the mTORC1 complex, leading to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promotes the initiation and elongation phases of protein synthesis.

Caption: mTOR signaling pathway in response to L-Phenylalanine.

Experimental Workflow: Dynamic SILAC for Protein Turnover Analysis

The following diagram outlines the complete experimental workflow for a dynamic SILAC experiment using L-Phenylalanine-¹³C₉,¹⁵N to determine protein turnover rates.

Caption: Dynamic SILAC experimental workflow.

Data Analysis

The analysis of SILAC data is a critical step in obtaining accurate quantitative results. Software platforms like MaxQuant are specifically designed for this purpose.[1][4][7]

Data Analysis Workflow using MaxQuant:

-

Raw Data Import: Import the raw mass spectrometry data files into the MaxQuant environment.

-

Parameter Setup:

-

Define the "heavy" and "light" labels, specifying L-Phenylalanine-¹³C₉,¹⁵N as the heavy label.

-

Specify the enzyme used for digestion (e.g., Trypsin/P).

-

Select the appropriate FASTA file for the organism under investigation for protein identification.

-

Set the mass tolerances for precursor and fragment ions.

-

-

Protein Identification and Quantification:

-

MaxQuant's integrated search engine, Andromeda, will identify peptides and proteins by matching the experimental MS/MS spectra against the protein database.

-

The software will then automatically detect and quantify the intensity of the "light" and "heavy" peptide pairs.

-

-

Data Filtering and Normalization:

-

The results are filtered based on posterior error probability (PEP) and score to ensure high-confidence identifications.

-

The heavy-to-light (H/L) ratios for all quantified proteins are normalized to account for any mixing errors.

-

-

Calculation of Turnover Rates:

-

For dynamic SILAC experiments, the change in the H/L ratio over time is used to calculate the rate of protein synthesis and degradation.

-

The data is typically fitted to a first-order exponential decay model to determine the turnover rate constant (k) for each protein.

-

Conclusion

L-Phenylalanine-¹³C₉,¹⁵N, in conjunction with the SILAC methodology, provides a robust and accurate platform for the quantitative analysis of protein synthesis and turnover. This technical guide has outlined the core principles, detailed experimental protocols, data analysis workflows, and visualization of relevant pathways. By leveraging this powerful technique, researchers in academia and the pharmaceutical industry can gain deeper insights into cellular physiology, disease mechanisms, and the mode of action of novel therapeutics, thereby accelerating the pace of discovery and development.

References

- 1. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]

The Core of Cellular Investigation: An In-depth Technical Guide to Isotopic Labeling with L-Phenylalanine-13C9,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as an indispensable tool in modern biological and biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various stable isotope-labeled compounds, L-Phenylalanine-13C9,15N has proven to be a powerful probe for elucidating fundamental cellular processes. This fully labeled analog of the essential amino acid phenylalanine, with nine carbon-13 (¹³C) atoms and one nitrogen-15 (B135050) (¹⁵N) atom, serves as a tracer in a multitude of applications, from quantitative proteomics to metabolic flux analysis and structural biology. Its integration into cellular metabolism allows for the differentiation of labeled from unlabeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a window into the dynamic nature of the proteome and metabolome.

This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to effectively utilize this versatile tool. We will delve into the principles of its application in key techniques, present quantitative data in a clear and accessible format, and provide detailed experimental protocols. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.

Core Applications and Principles

This compound is a cornerstone in three major areas of life sciences research:

-

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is cultured in a "light" medium containing natural L-phenylalanine, while the other is cultured in a "heavy" medium containing this compound. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are digested into peptides. Mass spectrometry analysis of the peptide mixture reveals pairs of "light" and "heavy" peptides, and the ratio of their signal intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

-

Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like this compound, researchers can trace the path of the labeled carbon and nitrogen atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites is measured by MS or NMR.[1] This labeling pattern provides crucial information about the activity of different metabolic routes. Computational models are then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[1]

-

Protein Structure and Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling is essential for determining the three-dimensional structure and dynamics of proteins using NMR spectroscopy. The incorporation of ¹³C and ¹⁵N into proteins, including through the use of this compound, is critical for resolving spectral overlap, which is a major challenge in NMR studies of larger proteins.[2] The presence of these isotopes enables a suite of multidimensional NMR experiments that are used to assign the resonances of the protein backbone and side chains, ultimately leading to a high-resolution structural model.[3]

Data Presentation

Table 1: Illustrative Quantitative Proteomics Data from a SILAC Experiment

This table showcases example data from a hypothetical SILAC experiment comparing a treated versus a control cell line, where protein expression changes are quantified using this compound.

| Protein ID | Gene Name | Protein Name | H/L Ratio | Log2 Fold Change | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 1.34 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.89 | Unchanged |

| Q06830 | CASP3 | Caspase-3 | 0.45 | -1.15 | 0.005 | Downregulated |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.92 | 0.02 | Upregulated |

| P10415 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.98 | -0.03 | 0.91 | Unchanged |

Note: The data in this table are for illustrative purposes and do not represent the results of a specific experiment.

Table 2: Phenylalanine Flux Rates in Healthy Human Adults

This table presents a summary of phenylalanine flux rates in healthy adults, a key parameter often investigated using isotopically labeled phenylalanine in metabolic studies. The data is compiled from published literature.

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Flux (Intravenous Infusion) | 39.2 - 41.8 | [3] |

| Phenylalanine Flux (Intragastric Infusion) | 54.2 - 74.0 | [3] |

| Phenylalanine Oxidation Rate (at intakes ≤ 10 mg·kg⁻¹·day⁻¹) | 1.3 |

Note: The data in this table are derived from studies that may have used different isotopologues of phenylalanine.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Quantitative Proteomics using SILAC

Objective: To quantify relative protein abundance changes between two cell populations.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine (and L-phenylalanine if not using a kit that includes it)

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-phenylalanine

-

"Heavy" this compound

-

Cell culture flasks/plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media. For the "heavy" medium, supplement the lysine (B10760008) and arginine-deficient medium with "heavy" this compound to the desired final concentration (typically the same as in standard medium). For the "light" medium, add natural L-phenylalanine. Both media should be supplemented with dFBS.

-

Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.

-

Passage the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid.[3] Incorporation efficiency can be checked by a preliminary mass spectrometry analysis.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while maintaining the other as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer to extract the proteins.

-

Determine the protein concentration of each lysate.

-

-

Protein Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Separate the mixed protein sample by 1D SDS-PAGE.

-

Excise the protein bands from the gel.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.

-

Protocol 2: Metabolic Flux Analysis

Objective: To determine the relative contribution of different metabolic pathways to phenylalanine metabolism.

Materials:

-

Cell line of interest

-

Defined cell culture medium

-

This compound

-

Cell culture plates/flasks

-

Quenching solution (e.g., ice-cold 60% methanol)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium containing a known concentration of L-phenylalanine.

-

Replace the standard medium with a medium containing this compound at the same concentration.

-

Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest to reach an isotopic steady state.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly remove the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold quenching solution.

-

Extract the intracellular metabolites using a cold extraction solvent.

-

-

Sample Preparation:

-

Centrifuge the cell extract to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Evaporate the solvent to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.

-

-

Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment (the ratio of labeled to unlabeled isotopologues) for each metabolite.

-

Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) and a stoichiometric model of the relevant metabolic pathways to calculate the metabolic flux rates that best explain the observed labeling patterns.

-

Mandatory Visualization

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: A generalized workflow for a SILAC experiment.

Caption: A typical workflow for a metabolic flux analysis experiment.

Caption: Key signaling pathways regulated by phenylalanine availability.

Conclusion

This compound stands as a testament to the power of stable isotope labeling in modern biological research. Its versatility in quantitative proteomics, metabolic flux analysis, and structural biology provides researchers with a multifaceted tool to dissect the intricate workings of the cell. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently design and execute experiments that leverage the unique capabilities of this labeled amino acid. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers will undoubtedly expand, further revolutionizing our understanding of biology and accelerating the pace of drug discovery and development.

References

- 1. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Phenylalanine-13C9,15N: Suppliers, Pricing, and Experimental Applications

For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools. L-Phenylalanine-13C9,15N, a non-radioactive, heavy-labeled version of the essential amino acid L-phenylalanine, serves as a critical tracer in a multitude of advanced analytical techniques. This guide provides an in-depth overview of reputable suppliers, current pricing, and detailed experimental protocols for its application in metabolic research, quantitative proteomics, and structural biology.

I. Sourcing and Procurement: A Comparative Analysis of Suppliers

The procurement of high-quality this compound is paramount for the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds. Below is a comparative table summarizing key suppliers and their current offerings.

| Supplier | Product/Catalog Number | Isotopic Enrichment | Chemical Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 608017 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP), 97% (Chiral Purity) | 250 mg | $1,330.00 |

| 1 g | $2,555.00 | ||||

| Cambridge Isotope Laboratories, Inc. (CIL) | CNLM-575-H | 99% ¹³C, 99% ¹⁵N | ≥98% | 100 mg | $900.00 |

| CNLM-575-H-0.1MG | 99% ¹³C, 99% ¹⁵N | ≥98% | 0.1 mg | $115.00 | |

| MedChemExpress | HY-W010618S | Not specified | Not specified | 1 mg | Contact for price |

| 5 mg | Contact for price | ||||

| Alfa Chemistry | AS016531 | Not specified | Not specified | 10 mg | Contact for price |

| 25 mg | Contact for price | ||||

| 50 mg | Contact for price | ||||

| 100 mg | Contact for price |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. "CP" refers to chemical purity.

II. Experimental Protocols in Detail

This compound is a versatile tool employed in a range of sophisticated experimental workflows. Below are detailed protocols for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis using LC-MS/MS, and sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC method allows for the quantitative comparison of protein abundances between different cell populations.[1][2]

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "heavy" labeled population, use a specially formulated SILAC DMEM or RPMI medium that lacks L-arginine, L-lysine, and L-phenylalanine.

-

Supplement this medium with "heavy" L-Arginine-¹³C₆,¹⁵N₄, "heavy" L-Lysine-¹³C₆,¹⁵N₂, and "heavy" L-Phenylalanine-¹³C₉,¹⁵N.

-

For the "light" control population, use the same base medium supplemented with the corresponding unlabeled ("light") amino acids.

-

Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.[1]

2. Sample Preparation:

-

Harvest and lyse the "heavy" and "light" cell populations separately.

-

Combine equal amounts of protein from each lysate.

-

Perform protein digestion, typically using trypsin, which cleaves after lysine (B10760008) and arginine residues.

3. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

4. Data Analysis:

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

B. Metabolic Flux Analysis via LC-MS/MS

This protocol outlines the tracing of L-phenylalanine metabolism within a biological system.[3]

1. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of L-Phenylalanine-¹³C₉,¹⁵N.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent, such as 80% methanol.

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, using a speed vacuum.

3. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Utilize a validated LC-MS/MS method with appropriate chromatographic separation and mass transitions to detect and quantify L-Phenylalanine-¹³C₉,¹⁵N and its downstream metabolites.[4]

4. Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment in the precursor and product metabolites from the LC-MS/MS data.

-

Use this information to calculate metabolic flux rates through the relevant pathways.

C. Sample Preparation for NMR Spectroscopy

For structural and dynamic studies of proteins by NMR, uniform labeling with stable isotopes is often necessary.[5][6]

1. Protein Expression and Labeling:

-

Overexpress the protein of interest in a suitable expression system, typically E. coli.

-

Use a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.

-

To achieve uniform labeling of phenylalanine residues with ¹³C and ¹⁵N, ensure that L-Phenylalanine is not supplemented in the medium, forcing the cells to synthesize it de novo from the labeled precursors.

2. Protein Purification:

-

Lyse the cells and purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

3. NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) at a specific pH.

-

Concentrate the protein to a final concentration typically in the range of 0.1 to 1 mM.[5]

-

Add a small percentage of D₂O to the sample for the deuterium (B1214612) lock.

-

Transfer the final sample to a high-quality NMR tube.

III. Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.

Caption: A simplified diagram of the metabolic pathway from L-Phenylalanine to Dopamine.[7][8]

References

Methodological & Application

Application Notes and Protocols for L-Phenylalanine-¹³C₉,¹⁵N in SILAC Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Phenylalanine-¹³C₉,¹⁵N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. SILAC is a powerful metabolic labeling technique that enables accurate relative quantification of proteins in different cell populations by mass spectrometry (MS).[1][2][3][4][5] The incorporation of "heavy" amino acids, such as L-Phenylalanine-¹³C₉,¹⁵N, into the entire proteome of a cell population allows for direct comparison with a "light" control population grown in the presence of the natural amino acid.

Introduction to SILAC using L-Phenylalanine-¹³C₉,¹⁵N

While traditionally SILAC experiments have predominantly utilized isotopically labeled arginine and lysine (B10760008), the use of other essential amino acids like phenylalanine can be advantageous in specific contexts. Phenylalanine is an aromatic amino acid, and its incorporation can be particularly useful for studying proteins where arginine and lysine may be less abundant or for complementing traditional SILAC approaches to achieve broader proteome coverage. The ¹³C₉,¹⁵N labeling of phenylalanine provides a significant and distinct mass shift, facilitating clear differentiation and accurate quantification of peptides during mass spectrometry analysis.